molecular formula C7H7ClOS B2628546 2-Chloro-1-(3-methyl-2-thienyl)-ethanone CAS No. 556110-52-2

2-Chloro-1-(3-methyl-2-thienyl)-ethanone

Cat. No.: B2628546
CAS No.: 556110-52-2
M. Wt: 174.64
InChI Key: HCEPFKMDXYBZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-methyl-2-thienyl)-ethanone is a chlorinated ketone featuring a thienyl (aromatic sulfur-containing heterocycle) substituted with a methyl group at the 3-position. The compound’s thienyl group distinguishes it from phenyl or indolyl derivatives, influencing electronic, steric, and functional characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone typically involves the chlorination of 1-(3-methyl-2-thienyl)-ethanone. One common method is the reaction of 1-(3-methyl-2-thienyl)-ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-(3-methyl-2-thienyl)-ethanone+SOCl2This compound+SO2+HCl\text{1-(3-methyl-2-thienyl)-ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(3-methyl-2-thienyl)-ethanone+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methyl-2-thienyl)-ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents like ethanol or methanol.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(3-methyl-2-thienyl)-ethanol.

    Oxidation: Formation of 2-chloro-1-(3-methyl-2-thienyl)-acetic acid.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)ethanone can be achieved through several methods, often involving the reaction of thienyl compounds with chlorinated ethanones. This compound serves as a precursor for various derivatives that have been explored for their biological activities.

Common Synthesis Routes:

  • Chlorination of Thienyl Compounds : Utilizing chlorinated reagents to introduce chlorine into the thienyl structure.
  • Acylation Reactions : The compound can be synthesized through Friedel-Crafts acylation involving thienyl derivatives.

Biological Activities

Research indicates that 2-Chloro-1-(3-methyl-2-thienyl)ethanone exhibits a range of biological activities, making it a compound of interest in medicinal chemistry.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds synthesized from 2-Chloro-1-(3-methyl-2-thienyl)ethanone have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Research has indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for anticancer drug development.

Industrial Applications

Beyond its biological significance, 2-Chloro-1-(3-methyl-2-thienyl)ethanone finds applications in various industrial sectors:

Agrochemicals

This compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its thienyl structure contributes to the biological activity necessary for effective pest control.

Flavoring Agents

Due to its unique aromatic profile, it can be used in the formulation of flavoring agents in the food industry.

Case Study 1: Antimicrobial Activity Evaluation

In a study published by MDPI, derivatives of 2-Chloro-1-(3-methyl-2-thienyl)ethanone were screened for antimicrobial activity. The results indicated that specific modifications to the thienyl group enhanced potency against gram-positive and gram-negative bacteria, suggesting pathways for developing new antimicrobial agents .

Case Study 2: Synthesis of Anticancer Agents

A research initiative focused on synthesizing analogs of 2-Chloro-1-(3-methyl-2-thienyl)ethanone demonstrated promising results in inhibiting cancer cell growth. The study highlighted the importance of structural variations in enhancing biological activity and provided insights into potential mechanisms of action .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone depends on its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanones (Compounds 15–21)

  • Structure : Tetrazole ring (nitrogen-rich heterocycle) at the aryl position.
  • Synthesis : React chloroacetyl chloride with tetrazole precursors under mild conditions .
  • Reactivity: The electron-deficient tetrazole ring enhances electrophilic substitution rates compared to thienyl derivatives. Piperidine reactions yield aminoalkyl derivatives efficiently .
  • Applications : Primarily explored in medicinal chemistry for antimicrobial activity .

2-Chloro-1-(indol-3-yl)ethanones (Compounds 9–10)

  • Structure : Indole (nitrogen-containing bicyclic heteroaromatic) at the aryl position.
  • Synthesis : Requires DBU as a base and pressurized conditions (90°C, 2–5 days) due to indole’s lower reactivity .
  • Reactivity : Indole’s NH group participates in hydrogen bonding, affecting solubility and biological interactions. Lower yields (11–23%) compared to tetrazole derivatives .
  • Applications : Intermediate in indolylpyrimidylpiperazine synthesis for gastrointestinal therapeutics .

2-Chloro-1-(3-hydroxyphenyl)ethanone

  • Structure : Hydroxyl group at the 3-position of phenyl.
  • Properties : Higher solubility in polar solvents due to H-bonding (melting point: 88–90°C) .
  • Reactivity : Hydroxyl group directs electrophilic substitution to specific positions, unlike the methyl-thienyl group, which offers steric hindrance .

Halogen and Functional Group Variations

2-Bromo-1-(4-chlorophenyl)ethanone (3a) vs. 2-Chloro-1-(2,4-dichlorophenyl)ethanone (3b)

  • Synthesis : Microwave-assisted reactions (100°C, 10–15 min) achieve high yields (>80%) .
  • Reactivity : Bromine’s higher leaving-group ability accelerates nucleophilic substitutions compared to chlorine. Dichlorophenyl derivatives exhibit enhanced electrophilicity .
  • Applications : Precursors for hydrazones with anti-inflammatory activity .

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

  • Structure : Methoxy groups at 2- and 5-positions of phenyl.
  • Properties : Electron-donating methoxy groups lower electrophilicity (melting point: 88–90°C) .
  • Applications : Used in organic synthesis for heterocycle design (e.g., pyrazoles) .

Heterocyclic and Steric Modifications

2-Chloro-1-[2-(3-chlorophenyl)-1H-indol-3-yl]ethanone

  • Structure : Chlorophenyl-substituted indole.
  • Properties : Molecular weight 304.17 g/mol; higher lipophilicity enhances membrane permeability .
  • Applications: Potential antimicrobial agent due to dual chloro substituents .

2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethanone

  • Structure : Pyridine and thienyl hybrid.
  • Properties : Trifluoromethyl group increases metabolic stability.
  • Applications : Investigated in medicinal chemistry for targeted therapies .

Stereochemical Considerations

  • Enantioselective Synthesis: 2-Chloro-1-(2,4-dichlorophenyl)ethanone derivatives are reduced using chiral catalysts (e.g., Ru with diphenylethylenediamine ligands) to achieve >99% enantiomeric excess .
  • Thienyl Impact : The 3-methyl-thienyl group’s planar structure may reduce stereochemical complexity compared to bulky phenyl derivatives .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
2-Chloro-1-(3-methyl-2-thienyl)-ethanone C₇H₇ClOS 174.64 N/A 3-methylthienyl
2-Chloro-1-(3-hydroxyphenyl)ethanone C₈H₇ClO₂ 170.59 88–90 3-hydroxyphenyl
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 88–90 2,5-dimethoxyphenyl
2-Chloro-1-(indol-3-yl)ethanone C₁₀H₈ClNO 193.63 N/A Indol-3-yl

Biological Activity

2-Chloro-1-(3-methyl-2-thienyl)-ethanone, with the chemical formula C7_7H7_7ClOS, is an organic compound notable for its potential applications in pharmaceuticals and material science. This compound features a unique structure that includes a chlorine atom and a ketone functional group, making it a subject of interest for various biological studies.

  • Molecular Weight : 174.648 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 278.1 ± 25.0 °C at 760 mmHg
  • Flash Point : 122.0 ± 23.2 °C

The biological activity of this compound is primarily influenced by its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. This characteristic allows it to interact with various molecular targets, potentially leading to therapeutic effects in different biological systems .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings indicate promising antibacterial and antifungal activities, which could be further explored for therapeutic applications .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cell lines, including A549 lung cancer cells. The results suggest that these compounds may induce apoptosis in rapidly dividing cells, although specific data on this compound remains limited .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The study found that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents.

Synthesis and Evaluation

Research focused on synthesizing derivatives of this compound has led to the identification of several analogs with enhanced biological activity. These compounds were subjected to rigorous testing for their antibacterial and antifungal properties, yielding promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-(3-methyl-2-thienyl)-ethanone, and how are reaction progress and purity monitored?

  • Methodology : The compound can be synthesized via alkylation of amines with 2-chloroacetyl chloride derivatives under biphasic liquid–solid conditions (e.g., dry acetone, K₂CO₃, KI catalyst at 60°C). Reaction progress is tracked via HPLC chromatography, and purity is validated by elemental analysis (C, H, N), NMR (¹H, ¹³C, ¹⁹F), and LC/MS .
  • Key Considerations : Ensure rigorous control of reaction temperature and stoichiometry to minimize byproducts like unreacted starting materials or dimerization.

Q. How are structural and spectroscopic characteristics of this compound determined?

  • Methodology : Use single-crystal X-ray diffraction (employing SHELX programs for refinement ) to resolve the crystal structure. Spectroscopic characterization includes ¹H NMR (to confirm methyl-thienyl substituents) and FT-IR (to identify carbonyl and C-Cl stretches). For advanced validation, compare experimental data with computed spectra (e.g., DFT) .

Advanced Research Questions

Q. How do pH and ionic strength influence the catalytic reduction of this compound in biocatalytic systems?

  • Experimental Design : Test buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) using Acinetobacter sp. strains. Monitor yield and enantiomeric excess (ee) via chiral HPLC.
  • Data Contradictions : While stereoselectivity remains >99.9% across pH ranges, yield peaks at pH 7.6 (~56%) but shows no significant improvement with ionic strength variation. This contrasts with other Acinetobacter strains optimized at lower pH (e.g., 5.5) .
  • Table :

pHYield (%)ee (%)Ionic Strength (M)
6.038.299.90.05
7.656.299.90.2

Q. What computational approaches are used to predict intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

  • Methodology : Apply graph set analysis (Etter’s formalism) to hydrogen-bonding patterns in crystal packing. Use SHELXL for refinement and Mercury software for visualization. For example, hydrogen bonds between carbonyl oxygen and adjacent thienyl C-H groups may stabilize the lattice .
  • Challenges : Discrepancies between predicted and observed packing motifs may arise due to steric effects from the 3-methyl-thienyl group.

Q. How does substituent variation on the thienyl ring affect the compound’s reactivity in heterocyclic synthesis?

  • Case Study : Compare this compound with analogs like 2-Chloro-1-(2,4-dichlorophenyl)ethanone. The electron-donating methyl group on the thienyl ring reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack in Darzens condensations .
  • Data Analysis : Kinetic studies (e.g., via UV-Vis monitoring) show a 20% slower reaction rate compared to electron-deficient aryl analogs.

Q. Data Contradiction and Troubleshooting

Q. Why do HPLC purity assessments sometimes conflict with elemental analysis results for this compound?

  • Resolution : HPLC may fail to detect non-UV-active impurities (e.g., inorganic salts from synthesis). Cross-validate with combustion-based elemental analysis and mass spectrometry. For example, a 1% discrepancy in nitrogen content suggests residual KI catalyst .

Q. How to address low yields in large-scale syntheses of this compound?

  • Optimization Strategies :

  • Replace batch reactors with flow chemistry setups to improve heat transfer and mixing.
  • Use scavenger resins (e.g., polymer-bound carbonate) to remove excess HCl generated during alkylation .

Q. Safety and Handling

Q. What are the stability and storage requirements for this compound?

  • Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C-Cl bond. Avoid exposure to moisture or strong bases, which may degrade the compound to 3-methyl-2-thienylacetic acid .

Q. Theoretical vs. Experimental Discrepancies

Q. Why do computational models underestimate the compound’s dipole moment compared to experimental measurements?

  • Analysis : DFT calculations often neglect solvent effects (e.g., acetone’s polarity) that enhance dipole interactions. Experimental values derived from dielectric constant measurements in DMSO show a 15% higher dipole moment than gas-phase computations .

Properties

IUPAC Name

2-chloro-1-(3-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPFKMDXYBZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556110-52-2
Record name 2-chloro-1-(3-methyl-2-thienyl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

General procedure described for compounds 1 and 2 starting from 3-methylthiophene and chloroacetyl chloride. Three products were isolated by column chromatography column (hexane:ethyl acetate 3:1). Compound 16: yield 69%, m.p.: 155-156° C., 1H-NMR (CDCl3): δ8.2 (s, 1H, Ar), 4.54 (s, 2H, CH2), 4.52 (s, 2H, CH2), 2.8 (s , 3H, CH3); 13C-NMR (CDCl3): δ187.2 (CO), 185.1 (CO), 148.2 (C—CO), 139.1 (C—CO), 137.9 (CH), 48.1 (CH2), 47.3 (CH2), 16.0 (CH3); M/z (EI): 254, 252, 250 (M+, 1, 6, 9%), 203, 201 (M-CH2Cl, 47, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=4.73 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50. Compound 17: yield 8%, m.p.; 76-77° C., 1H-NMR (CDCl3): δ7.6 (s, 1H, Ar), 7.1 (s, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s , 3H, CH3); 13C-NMR (CDCl3): δ188.1 (CO), 144.2 (C—CO), 143.2 (C—CH3), 138.9 (CH), 134.9 (CH), 49.4 (CH2), 19.5 (CH3); M/z (EI): 176, 174 (M+, 9, 23%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 98%, r.t.=4.56 min, Conditions Acetonitrile/H2O [(0.05% H3PO4+0.04% Et3N)] 50/50. Compound 18 yield 5%, yellow oil, 1H-NMR (CDCl3): δ7.44 (d, J=4.9 Hz, 1H, Ar), 7.0 (d, J=4.9 Hz, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s ,3H, CH3); 13C-NMR (CDCl3): δ188.2 (CO), 151.3 (C—CH3), 136.8 (CH), 136.2 (C—CO), 135.0 (CH), 51.5 (CH2), 20.9 (CH3); M/z (EI): 176, 174 (M+, 6, 16%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=3.65 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.